Cyclopenol: Structural Elucidation and Biosynthetic Protocols of a Fungal Benzodiazepine
Cyclopenol: Structural Elucidation and Biosynthetic Protocols of a Fungal Benzodiazepine
Executive Summary
Cyclopenol is a biologically active alkaloid belonging to the benzodiazepine class, specifically a 7-membered 2,5-dioxopiperazine derivative.[1][2] Unlike the synthetic 1,4-benzodiazepines (e.g., diazepam) widely used in pharmacotherapy, cyclopenol is a natural product synthesized primarily by Penicillium cyclopium and Penicillium viridicatum. Its structural uniqueness lies in the fusion of the diazepine ring with a spiro-epoxide moiety and a meta-hydroxylated phenyl ring.
This guide provides a rigorous technical breakdown of the cyclopenol framework, its enzymatic biosynthesis involving a critical NIH-shift mechanism, and validated protocols for its isolation and characterization.
Structural Elucidation & Stereochemistry
The chemical identity of cyclopenol is defined by its high degree of oxidation compared to its precursors. It is formally designated as (3S,3'R)-3'-(3-hydroxyphenyl)-4-methylspiro[1H-1,4-benzodiazepine-3,2'-oxirane]-2,5-dione .[3]
The Benzodiazepine Core
The scaffold consists of a 1,4-benzodiazepine-2,5-dione system. Uniquely, position 3 of the diazepine ring forms a spiro-junction with an epoxide (oxirane) ring. This spiro-epoxide feature is chemically reactive and essential for the molecule's biological profile.
Stereochemical Configuration
-
Chiral Centers: The molecule possesses specific stereocenters at the spiro-junction. The absolute configuration is generally accepted as (3S, 3'R).
-
Conformation: The seven-membered diazepine ring adopts a boat conformation to minimize steric strain imposed by the planar amide bonds and the spiro-epoxide.
Key Functional Groups for Identification
| Moiety | Chemical Significance | Spectroscopic Signature (Expected) |
| N-Methyl Group | Located at position 4; indicates methylation by SAM during biosynthesis. | Strong singlet in |
| Spiro-Epoxide | High ring strain; susceptible to nucleophilic attack. | Distinctive carbon shifts in |
| Phenolic Hydroxyl | Located at the meta position of the pendant phenyl ring. | Broad singlet (exchangeable with D |
Biosynthetic Mechanism
The biosynthesis of cyclopenol is a compartmentalized process involving non-ribosomal peptide synthesis followed by sequential oxidative modifications.
The Pathway
The pathway begins with the condensation of Anthranilic acid and L-Phenylalanine to form the benzodiazepine core (Cyclopeptine), which is then dehydrogenated, epoxidized, and finally hydroxylated.
The NIH-Shift Phenomenon
A critical mechanistic feature in cyclopenol biosynthesis is the conversion of Cyclopenin to Cyclopenol . This step is catalyzed by Cyclopenin m-hydroxylase , a mixed-function oxygenase.
-
Mechanism: The enzyme introduces a hydroxyl group at the meta position of the phenyl ring.
-
NIH-Shift: Studies using labeled isotopes have shown that this hydroxylation involves an "NIH-shift" (intramolecular migration of a proton/substituent), typical of arene oxide intermediates in aromatic hydroxylation. This confirms the involvement of a highly specific monooxygenase system dependent on molecular oxygen and a reducing cofactor (likely NADPH or similar).
Biosynthetic Pathway Diagram
Figure 1: Enzymatic cascade converting primary metabolites into the complex alkaloid Cyclopenol.
Extraction & Purification Protocols
Experimental Workflow
Reagents Required:
-
Penicillium cyclopium culture filtrate (7-10 days fermentation).
-
Ethyl Acetate (HPLC Grade).
-
Anhydrous Sodium Sulfate (Na
SO ). -
Silica Gel 60 (0.063-0.200 mm).
Step-by-Step Protocol:
-
Fermentation & Filtration:
-
Cultivate P. cyclopium on Raulin-Thom medium or Czapek-Dox agar.
-
After 10 days, separate the mycelium from the broth using vacuum filtration (Whatman No. 1).
-
Note: Cyclopenol is largely excreted into the medium, but extraction of the mycelium (after homogenization) can increase yield.
-
-
Liquid-Liquid Extraction:
-
Adjust the filtrate pH to 6.0–6.5.
-
Extract the filtrate three times with an equal volume of Ethyl Acetate (1:1 v/v).
-
Causality: Multiple extractions are required because the partition coefficient (
) of cyclopenol is moderate; a single pass will leave significant product in the aqueous phase.
-
-
Drying & Concentration:
-
Combine organic layers.
-
Pass through a funnel containing anhydrous Na
SO to remove residual water. -
Evaporate solvent under reduced pressure (Rotary Evaporator) at
C. -
Safety: Do not exceed 45°C, as the epoxide ring is thermally sensitive.
-
-
Purification (Chromatography):
-
Resuspend the crude gum in a minimal volume of CHCl
. -
Load onto a Silica Gel 60 column.
-
Elute with a gradient of Benzene:Ethyl Acetate (or Toluene:EtOAc for lower toxicity) starting at 9:1 and moving to 1:1.
-
Cyclopenin typically elutes first, followed by the more polar Cyclopenol .
-
Isolation Workflow Diagram
Figure 2: Validated isolation workflow for recovery of Cyclopenol from fungal fermentation.
Analytical Characterization
To validate the isolation, one must confirm the structure using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).[4]
Mass Spectrometry[3][4]
-
Technique: LC-ESI-QTOF (Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight).[3]
-
Target Ion: [M+Na]
-
Expected m/z: 333.0865 (Calculated for C
H N O Na).[3] -
Interpretation: The presence of the sodium adduct is common in ESI. Fragmentation patterns often show loss of the epoxide oxygen or the pendant phenyl group.
NMR Validation Criteria
While exact shifts vary by solvent (typically CDCl
| Proton Type | Multiplicity | Diagnostic Value |
| Aromatic Protons | Multiplet | Must show integration for 9 protons total (4 on the benzodiazepine ring, 5 on the phenyl ring, though the meta-OH reduces this to 4 on the phenyl ring). |
| N-CH | Singlet | Sharp peak confirming the N-methylation. |
| Epoxide Protons | - | Note: In the spiro-fused system, there are no protons on the epoxide carbons themselves in this specific scaffold (as C3 is quaternary and C2' is part of the spiro system), but the stereochemistry affects the shift of nearby protons. |
| Hydroxyl (-OH) | Broad Singlet | Disappears upon D |
Pharmacological & Biological Context
Cyclopenol is not merely a metabolic waste product; it exhibits specific biological activities that make it a compound of interest for drug discovery, particularly in the realm of antibiotics and phytotoxins.
-
Antimicrobial Activity: It shows moderate activity against Gram-positive bacteria.
-
Phytotoxicity: It acts as a growth inhibitor in higher plants, likely by interacting with auxin signaling pathways or membrane integrity.
-
Mycotoxin Classification: While less toxic than aflatoxins, its presence in food crops (via Penicillium contamination) requires monitoring.
References
-
Nover, L., & Luckner, M. (1969).[5][6] Mixed functional oxygenations during the biosynthesis of cyclopenin and cyclopenol, benzodiazepine alkaloids of Penicillium cyclopium Westling.[5][7] FEBS Letters.
-
PubChem. (n.d.).[3][8] Cyclopenol Compound Summary. National Library of Medicine.
-
Ishikawa, N., et al. (2014).[5] Non-heme dioxygenase catalyzes atypical oxidations of 6,7-bicyclic systems to form the 6,6-quinolone core of viridicatin-type fungal alkaloids.[5] Angewandte Chemie International Edition.
-
Kusano, M., et al. (2014). Gas chromatography-mass spectrometry (GC-MS) metabolite profiling of Penicillium species. ResearchGate.
Sources
- 1. (+)-Cyclopenol, a new naturally occurring 7-membered 2,5-dioxopiperazine alkaloid from the fungus Penicillium sclerotiorum endogenous with the Chinese mangrove Bruguiera gymnorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cyclopenol | C17H14N2O4 | CID 16681741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. EC 1.14.11.81 [iubmb.qmul.ac.uk]
- 6. On the biosynthesis of cyclopenin and cyclopenol, benzodiazepine alkaloids from Penicillium cyclopium Westling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. higiene.unex.es [higiene.unex.es]
- 8. Cyclopropanol | C3H6O | CID 123361 - PubChem [pubchem.ncbi.nlm.nih.gov]
